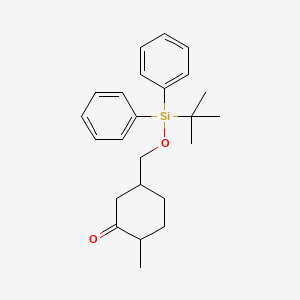
5-(((Tert-butyldiphenylsilyl)oxy)methyl)-2-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one is a compound that features a cyclohexanone core substituted with a tert-butyl(diphenyl)silyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP or imidazole . The reaction conditions are mild, often performed at room temperature, and the protecting group is introduced selectively to the least hindered hydroxyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity reagents and solvents, maintaining strict temperature control, and employing efficient purification techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group, using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol .
Applications De Recherche Scientifique
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one is widely used in scientific research due to its stability and versatility:
Mécanisme D'action
The mechanism by which 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the protected hydroxyl group less reactive under acidic and nucleophilic conditions . This allows for selective reactions to occur at other functional groups in the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silyl protecting group, but with different steric and electronic properties.
Triisopropylsilyl chloride: Offers greater steric hindrance compared to tert-butyl(diphenyl)silyl chloride.
Trimethylsilyl chloride: A smaller silyl protecting group, less sterically hindered.
Uniqueness
5-[[tert-Butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one is unique due to its balance of steric hindrance and stability. It provides greater resistance to acidic hydrolysis compared to other silyl protecting groups, making it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Propriétés
Formule moléculaire |
C24H32O2Si |
|---|---|
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C24H32O2Si/c1-19-15-16-20(17-23(19)25)18-26-27(24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-14,19-20H,15-18H2,1-4H3 |
Clé InChI |
BTYZTXBLMDHSDR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



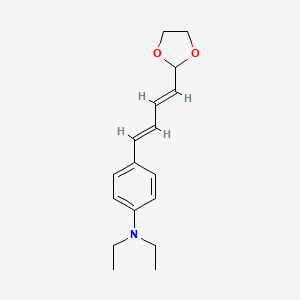
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

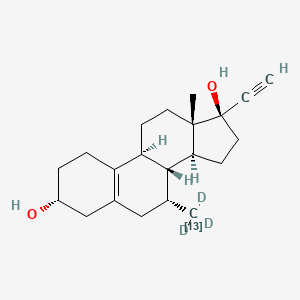
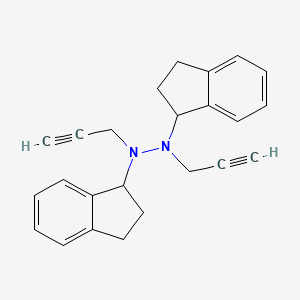
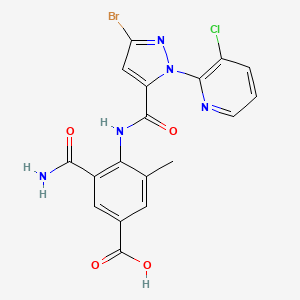

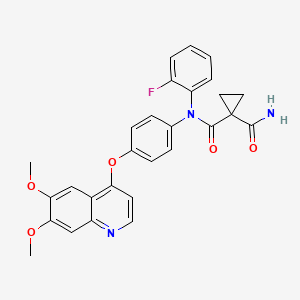
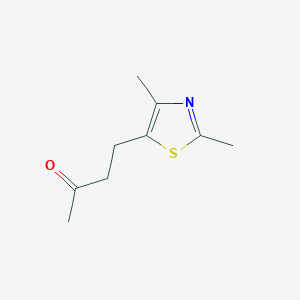
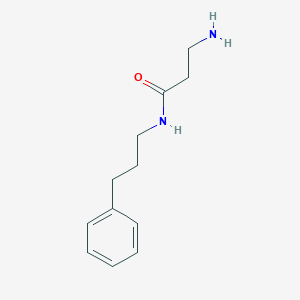

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)

